Positional Isomer Identity: 4-Chloro-3-methyl vs. 5-Chloro-2-methyl
The target compound, 4-methoxyphenyl 4-chloro-3-methylbenzenesulfonate (InChIKey DYVZSBFGGSRKGU-UHFFFAOYSA-N), is a distinct positional isomer of 4-methoxyphenyl 5-chloro-2-methylbenzenesulfonate (PubChem CID 21240211; InChIKey OVEHLMDPTSYQIB-UHFFFAOYSA-N) [1]. Both share the identical molecular formula C₁₄H₁₃ClO₄S and molecular weight 312.8 g/mol, but differ in the ring positions of the chlorine and methyl substituents on the benzenesulfonate moiety [1]. The positional isomer has computed XLogP3-AA = 4 and topological polar surface area (TPSA) = 61 Ų based on PubChem data [1]. The target compound's 4-chloro substitution places the electron-withdrawing chlorine para to the sulfonate ester linkage, exerting a Hammett σₚ(Cl) effect of +0.227, whereas in the 5-chloro-2-methyl isomer, chlorine is meta to the sulfonate with a stronger σₘ(Cl) effect of +0.373 [2]. This positional difference produces distinct electronic environments at the sulfonate reaction center, directly affecting leaving group stability and SN2 reactivity [3].
| Evidence Dimension | Positional isomer identity and electronic substituent effect |
|---|---|
| Target Compound Data | 4-chloro (para to sulfonate): Hammett σₚ(Cl) = +0.227; 3-methyl (meta to sulfonate): σₘ(CH₃) = −0.06; InChIKey DYVZSBFGGSRKGU-UHFFFAOYSA-N |
| Comparator Or Baseline | 4-Methoxyphenyl 5-chloro-2-methylbenzenesulfonate (CID 21240211): 5-chloro (meta to sulfonate) σₘ(Cl) = +0.373; 2-methyl (ortho to sulfonate); InChIKey OVEHLMDPTSYQIB-UHFFFAOYSA-N; XLogP3-AA = 4, TPSA = 61 Ų |
| Quantified Difference | Net σ difference at the position para vs. meta to sulfonate ≈ 0.146 Hammett units (σₘ − σₚ for Cl); distinct InChIKey confirms non-identical structure |
| Conditions | Hammett σ constants from standard compilations; computed properties from PubChem 2025 release; both compounds share C₁₄H₁₃ClO₄S and MW 312.8 |
Why This Matters
Procurement without InChIKey-level identity verification risks receiving the 5-chloro-2-methyl positional isomer, which has a quantitatively different electronic environment at the sulfonate reaction center and therefore different reactivity and biological profile.
- [1] PubChem CID 21240211. 4-Methoxyphenyl 5-chloro-2-methylbenzenesulfonate – computed properties: MW 312.8, XLogP3-AA = 4, TPSA = 61 Ų, InChIKey OVEHLMDPTSYQIB-UHFFFAOYSA-N. NCBI, 2025. View Source
- [2] Hammett σ values: σₘ(Cl) = +0.373, σₚ(Cl) = +0.227, σₘ(CH₃) = −0.06. Compiled from Chemistry StackExchange and PMC Table 4, 2024. View Source
- [3] Gordon, I.M. and Maskill, H. J. Chem. Soc., Perkin Trans. 2, 1991, 1951–1953. Substituent-dependent solvolysis rates for 3-chlorobenzyl arenesulfonates demonstrate quantitative sensitivity of sulfonate leaving group to aryl substitution pattern. DOI: 10.1039/P29910001951. View Source
